molecular formula C22H23F3N4O B4564934 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline

Cat. No.: B4564934
M. Wt: 416.4 g/mol
InChI Key: VPYIOIATXJDICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline involves multiple steps, starting with the preparation of the quinazoline core. The process typically includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common reagents include halogenating agents, reducing agents, and oxidizing agents. Major products formed from these reactions vary based on the specific conditions but often include modified quinazoline derivatives.

Scientific Research Applications

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives like:

    Gefitinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another EGFR inhibitor used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

What sets 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline apart is its unique combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O/c1-14-12-15(2)19-16(13-14)20(27-21(26-19)22(23,24)25)29-10-8-28(9-11-29)17-6-4-5-7-18(17)30-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYIOIATXJDICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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